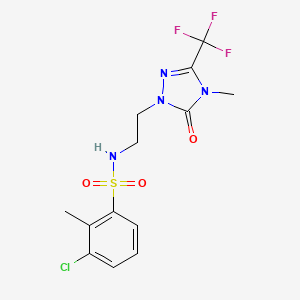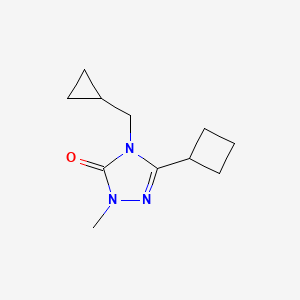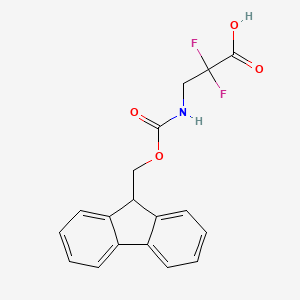
3-chloro-2-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-2-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H14ClF3N4O3S and its molecular weight is 398.79. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-2-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-2-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Potential Anticancer Activity
A study by Sławiński et al. (2012) focused on the synthesis of novel benzenesulfonamide derivatives as potential anticancer agents. These compounds showed remarkable activity against various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers, indicating their significant therapeutic potential (Sławiński, Żołnowska, Orlewska, & Chojnacki, 2012).
Antimicrobial and Antifungal Applications
Research by Hassan (2013) explored the synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties. These compounds exhibited antimicrobial activity against Gram-negative bacteria (E. coli, P. aeruginosa), Gram-positive bacteria (S. aureus), and a yeast-like fungus (C. albicans), showcasing their potential as antimicrobial agents (Hassan, 2013).
UV Protection and Antimicrobial Properties for Textiles
Mohamed et al. (2020) investigated thiazole azodyes containing sulfonamide moiety for their application in cotton fabrics. These compounds not only improved dyeability but also imparted UV protection and antibacterial properties to the treated fabrics, highlighting their utility in textile engineering (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Antitumor Evaluation and Molecular Modeling
Tomorowicz et al. (2020) synthesized a series of benzenesulfonamide derivatives and evaluated their antitumor activity. The study included molecular modeling and QSAR analyses, identifying compounds with significant cytotoxic activity against colon, breast, and cervical cancer cell lines. This research underscores the compound's potential for developing new cancer therapies (Tomorowicz, Sławiński, Żołnowska, Szafrański, & Kawiak, 2020).
Human Carbonic Anhydrase Inhibition
Alafeefy et al. (2015) evaluated a series of benzenesulfonamides for their ability to inhibit human carbonic anhydrase isozymes, which are important targets for diuretic, antiglaucoma, and anticancer agents. The compounds showed low nanomolar activity against various isozymes, demonstrating their potential in medicinal chemistry applications (Alafeefy, Abdel‐Aziz, Vullo, Al-Tamimi, Awaad, Mohamed, Capasso, & Supuran, 2015).
Propiedades
IUPAC Name |
3-chloro-2-methyl-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N4O3S/c1-8-9(14)4-3-5-10(8)25(23,24)18-6-7-21-12(22)20(2)11(19-21)13(15,16)17/h3-5,18H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNFDWQDGVFIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-N'-phenyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-urea](/img/structure/B2445824.png)
![9-(4-ethylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2445825.png)
![3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine;dihydrochloride](/img/structure/B2445826.png)
![2-methyl-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2445827.png)


![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}(2-methylph enyl)carboxamide](/img/structure/B2445836.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2445837.png)
![8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2445838.png)
![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[(pyridin-3-yl)methyl]butanamide](/img/structure/B2445840.png)
![2-[4-(4-chlorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B2445841.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2445842.png)
![N-[3-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2445843.png)
![2-cyclopentyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2445846.png)